molecular formula C10H8O4 B3138776 1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy- CAS No. 4702-29-8

1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy-

Cat. No. B3138776
CAS RN: 4702-29-8
M. Wt: 192.17 g/mol
InChI Key: LVVCEOLCRIPDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy- is a natural compound that is found in various plants. It is also known as 7-methoxy coumarin or scopoletin. This compound has gained significant attention in recent years due to its potential therapeutic properties.

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • The compound reacts with quinones such as 1,4-naphthoquinone and 1,4-benzoquinone in aqueous acetic acid solutions, leading to the formation of various quinones and quinols (Jurd, 1980).
    • It has been used in synthesizing different heterocycles, which could potentially exhibit enhanced biological activities (Patankar et al., 2000).
  • Photochemical Applications :

    • Studies on isothiocoumarins fused to an additional pyranone or thiopyranone ring have shown selective photochemical reactions, providing insights into the synthesis of complex molecular structures (Kinder & Margaretha, 2003).
  • Biological Applications :

    • Novel compounds containing this structure have been synthesized and shown to have potential antioxidant and antitumor activities, as demonstrated in studies involving Ehrlich ascites carcinoma cells (Hassanien et al., 2022).
    • Cytotoxic pyrano[4,3-c][2]benzopyran-1,6-dione derivatives have been isolated from Phellinus igniarius, exhibiting selective cytotoxicity against certain human cancer cell lines (Mo et al., 2004).
  • Spectral and Structural Analysis :

    • Research on the NMR spectra of derivatives like aflatoxin-B2 and aflatoxin-G2, which include this structure, provides valuable information about their solution conformation and chemical behavior (Blunden et al., 1988).

properties

IUPAC Name

7-methoxy-4H-isochromene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(11)14-10(12)8(6)5-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVCEOLCRIPDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)OC2=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 2-(carboxymethyl)-5-methoxybenzoic acid (5.22 g) (synthesised using the procedure in Tetrahedron 1975, 31, 2607-19) in acetone (50 ml) was added acetyl chloride (7.06 ml) and the reaction mixture was stirred at room temperature for 18 hours. The solvent was evaporated and azeotroped with toluene (×3). The resultant solid was triturated with diethyl ether to yield 7-methoxy-1H-isochromene-1,3(4H)-dione as a brown solid (4.36 g); NMR Spectrum: (DMSOd6) 3.84 (s, 3H), 4.20 (s, 2H), 7.36 (m, 2H), 7.50 (s, 1H).
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
7.06 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.1 g (5.2 mmol) of 4-methoxylhomophthalic acid (IIb) was dissolved in 20 ml toluene, and 0.7 ml (7.9 mmol) of acetic anhydride was added. The mixture was heated to the reflux temperature and reacted for 0.5 h. Then, the reaction mixture was cooled to the room temperature and concentrated to dry in a reduced pressure to obtain 1.1 g of a pale yellow solid with the yield of 100%. m.p. 142-143° C.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy-
Reactant of Route 2
Reactant of Route 2
1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy-
Reactant of Route 3
Reactant of Route 3
1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy-
Reactant of Route 4
1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy-
Reactant of Route 5
Reactant of Route 5
1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy-
Reactant of Route 6
Reactant of Route 6
1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.